N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, also known as CB-30865, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-30865 belongs to the class of sulfonamides, which are widely used as antibiotics and diuretics. However, CB-30865 has a unique chemical structure that distinguishes it from other sulfonamides, making it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Activity
A study by Babu et al. (2013) focuses on the synthesis of derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. These compounds showed significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Carbonic Anhydrase Inhibition
Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases. Compounds like N-(3-morpholinopropyl)benzene-1,4-disulfonamide showed nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Antibacterial and Antioxidant Functions
Ghorbani‐Vaghei et al. (2016) synthesized a new series of 1,4-dihydropyridine derivatives, which exhibited effective antibacterial and antioxidant properties. These derivatives include N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide and poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide) (Ghorbani‐Vaghei et al., 2016).
Transition Metal Complexes
Misra and Tewari (2002) studied the complexing behavior of aromatic thioamides, including N-Carboethoxy-4-chlorobenzene thioamide. This research provided insights into how these compounds react with various transition metal ions, leading to the formation of different metal complexes (Misra & Tewari, 2002).
Mechanosynthesis of Drugs
Tan et al. (2014) demonstrated the first application of mechanochemistry in synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, by coupling sulfonamides and iso(thio)cyanates. This approach offers a novel pathway for drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).
Antibacterial Activities of Polyamides
Aktan et al. (2017) synthesized carboxamides, including N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol, and tested their antibacterial activities against E. coli. This study highlights the potential of such compounds in the development of new antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).
properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)17-6-4-3-5-7-17)18-12-13-27-19(18)20(24)22-14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOWLDPENJYPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.